

Methyl N-Boc-3-aminophenylacetate structure and IUPAC name

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Compound of Interest

Compound Name: *Methyl N-Boc-3-aminophenylacetate*

Cat. No.: B567327

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An In-Depth Technical Guide to **Methyl N-Boc-3-aminophenylacetate**: Structure, Synthesis, and Application

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of protecting groups is fundamental to the successful multi-step synthesis of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness and predictable reactivity. This guide provides a detailed examination of **Methyl N-Boc-3-aminophenylacetate**, a key building block whose structure is tailored for utility in organic synthesis. By protecting the nucleophilic amine of methyl 3-aminophenylacetate, the Boc group allows for selective reactions at other positions of the molecule, preventing unwanted side reactions. Its stability across a range of conditions and its straightforward removal under acidic conditions make it an invaluable tool for researchers and drug development professionals.^{[1][2]}

This document will cover the core chemical identity, a detailed synthesis protocol, robust characterization methods, and the strategic applications of this versatile intermediate.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and nomenclature. **Methyl N-Boc-3-aminophenylacetate** is an N-protected

derivative of methyl 3-aminophenylacetate.

IUPAC Name and Molecular Formula

- IUPAC Name: methyl 2-(3-[[tert-butoxy]carbonyl]amino}phenyl)acetate[3]
- Molecular Formula: C₁₄H₁₉NO₄[3]
- Synonyms: Methyl N-(tert-butoxycarbonyl)-3-aminophenylacetate

Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1 and 3. The acetate methyl ester group (-CH₂COOCH₃) is at position 1, and the N-Boc protected amine group (-NH-Boc) is at position 3.

Caption: 2D Structure of **Methyl N-Boc-3-aminophenylacetate**.

Physicochemical Properties

A summary of key quantitative data provides a quick reference for experimental design.

Property	Value	Source
Molecular Weight	279.33 g/mol	[3]
Appearance	White to off-white solid	General Observation
Solubility	Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate)	[4]
XLogP3	2.8	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]

Synthesis and Mechanistic Insights

The synthesis of **Methyl N-Boc-3-aminophenylacetate** is a robust and high-yielding process, typically achieved through the N-protection of Methyl 3-aminophenylacetate.

Causality of Experimental Choice

The chosen synthetic route involves the reaction of the starting amine with Di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This electrophilic reagent is selected for several key reasons:

- **Mild Reaction Conditions:** The reaction proceeds efficiently at room temperature, preserving other functional groups within the molecule, such as the methyl ester.
- **High Selectivity:** (Boc)₂O selectively reacts with the nucleophilic amine over other potential sites.
- **Clean Byproducts:** The byproducts of the reaction are tert-butanol and carbon dioxide, which are volatile and easily removed during workup, simplifying purification.

This protocol represents a self-validating system; its simplicity and the clean nature of the reaction ensure a high degree of success and reproducibility, which is critical in both research and scaled-up production environments.

Experimental Protocol: Boc Protection of Methyl 3-aminophenylacetate

Materials:

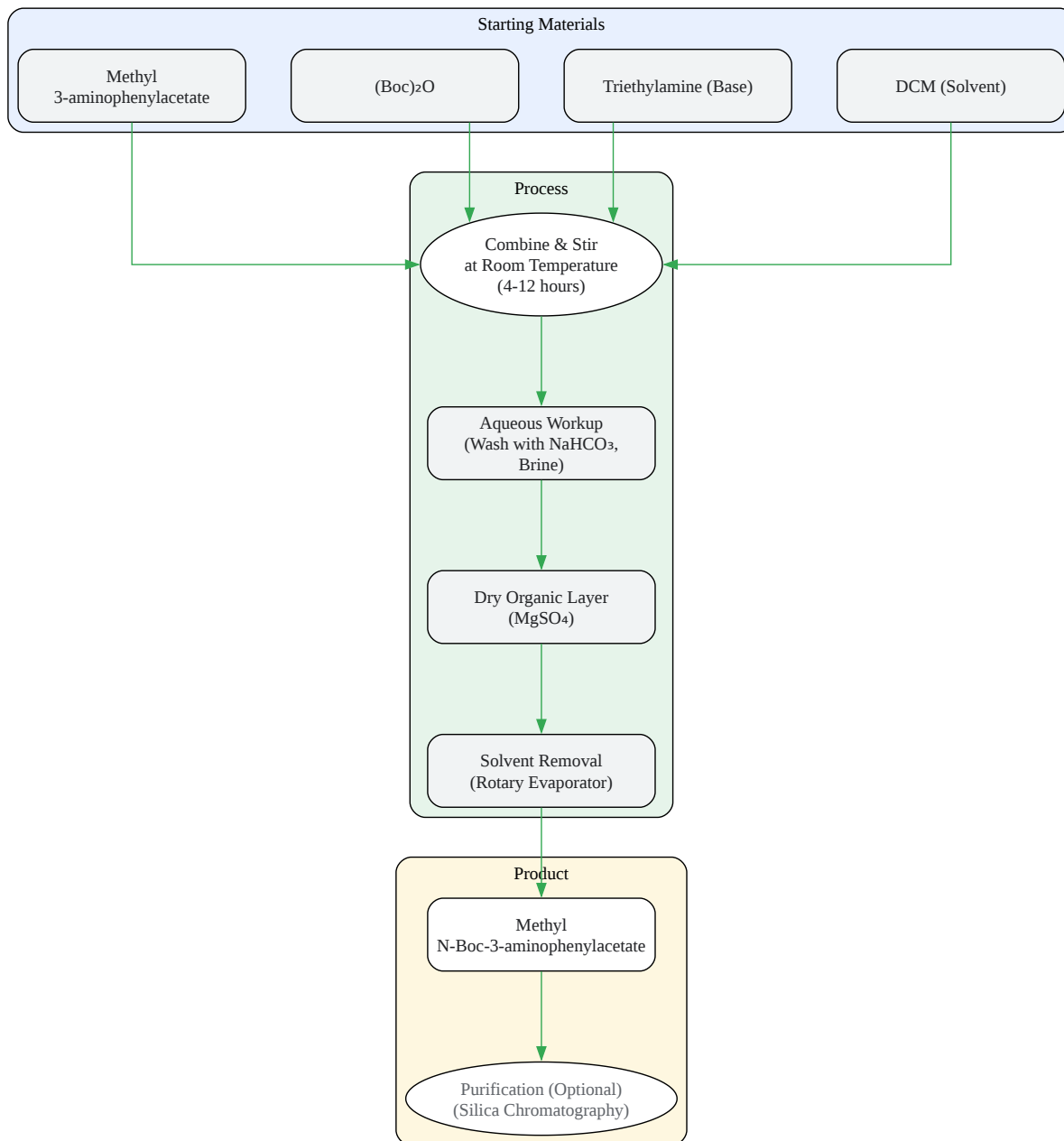
- Methyl 3-aminophenylacetate (1.0 eq)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine

- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Dissolution:** Dissolve Methyl 3-aminophenylacetate in DCM in a round-bottom flask equipped with a magnetic stir bar.
- **Base Addition:** Add triethylamine to the solution. The base acts as a scavenger for the acidic proton of the amine, facilitating its reaction with $(\text{Boc})_2\text{O}$.
- **Reagent Addition:** Add $(\text{Boc})_2\text{O}$ portion-wise to the stirred solution at room temperature.
- **Reaction Monitoring:** Allow the reaction to stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
- **Aqueous Workup:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel.

Synthesis Workflow Diagram



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